1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, also known as CQ or chloroquine, is a synthetic drug that has been used for the treatment of malaria. It was first synthesized in 1934 by Hans Andersag and coworkers at the Bayer laboratories in Germany. Since then, it has been widely used as an antimalarial drug due to its low cost and high efficacy. In addition to its antimalarial properties, CQ has also been investigated for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile involves the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. This compound binds to heme and prevents it from forming toxic aggregates, thereby inhibiting the parasite's ability to cause damage to the host's red blood cells. In addition to its antimalarial properties, this compound has also been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer. It has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus. In addition, this compound has been shown to have antiviral properties, making it a potential treatment for viral infections such as HIV and COVID-19.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers worldwide. In addition, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, this compound also has limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, it has been shown to have variable efficacy against different strains of malaria, making it less reliable in certain regions.
Orientations Futures
There are several future directions for research involving 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile. One area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer. As such, it is being investigated as a potential adjuvant therapy for cancer. Another area of interest is the potential use of this compound in the treatment of viral infections. This compound has been shown to have antiviral properties, making it a potential treatment for viral infections such as HIV and COVID-19. However, more research is needed to fully understand the mechanism of action and efficacy of this compound against viral infections.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile involves the reaction of 4-chlorobenzonitrile with ethyl acetoacetate to form 4-chlorobenzoylacetone. This intermediate is then reacted with 2-aminoacetophenone to form the final product, this compound. The synthesis of this compound has been extensively studied and optimized, resulting in various methods that are both efficient and cost-effective.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been extensively studied for its antimalarial properties. It works by inhibiting the polymerization of heme, a toxic byproduct of the malaria parasite, thereby preventing the parasite from causing damage to the host's red blood cells. In addition to its antimalarial properties, this compound has also been investigated for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. This compound has been shown to inhibit autophagy, a cellular process that plays a role in the development and progression of cancer. It has also been shown to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-2H-quinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-14-8-5-13(6-9-14)17(21)20-15(11-19)10-7-12-3-1-2-4-16(12)20/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKPKVQLSIRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915453 | |
Record name | 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94540-23-5, 123742-98-3 | |
Record name | 2-Cyano-1-(4-chloro-benzoyl)-1,2-dihydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094540235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123742983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50915453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-CHLOROBENZOYL)-2-CYANO-1,2-DIHYDROQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.